(E/Z)-Chlorprothixene-d6 Hydrochloride

Description

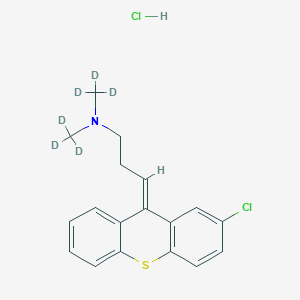

Chemical Identity and Structural Characteristics

This compound is characterized by the molecular formula C18H13D6Cl2NS, with a molecular weight of 358.36 grams per mole. The compound exists as a mixture of geometric isomers, denoted by the (E/Z) designation, reflecting the different spatial arrangements around the double bond in the thioxanthene core structure. This deuterated analog maintains the fundamental tricyclic thioxanthene framework that defines the chlorprothixene family of compounds.

The structural modifications in this compound involve the strategic replacement of six hydrogen atoms with deuterium isotopes, as indicated by the d6 designation. These deuterium substitutions are specifically positioned to maximize the kinetic isotope effect while preserving the essential pharmacophoric elements of the parent compound. The compound is supplied as a hydrochloride salt, enhancing its stability and solubility characteristics for research applications.

The chemical structure retains the characteristic thioxanthene ring system with a chlorine substituent and a dimethylaminopropyl side chain, features that are essential for the compound's biological activity profile. The precision of deuterium incorporation exceeds 95% purity as determined by high-performance liquid chromatography analysis, ensuring the reliability of research data generated using this compound.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C18H13D6Cl2NS |

| Molecular Weight | 358.36 g/mol |

| Product Purity | >95% (HPLC) |

| Physical Form | Neat solid |

| Isotope Labeling | Deuterium (d6) |

Historical Development and Pharmacological Classification

The development of this compound builds upon the foundational work with chlorprothixene, which was first synthesized and introduced in 1959 by Lundbeck as the inaugural member of the thioxanthene antipsychotic class. Chlorprothixene emerged as a significant therapeutic advance, representing the first successful attempt to modify the phenothiazine structure by replacing the central nitrogen atom with a carbon-carbon double bond, thereby creating the thioxanthene pharmacophore.

The historical significance of chlorprothixene extends beyond its therapeutic applications to its role in advancing neuropsychopharmacological research. The compound contributed to the understanding of dopamine receptor antagonism and helped establish the neurochemical basis of antipsychotic action. This foundational knowledge ultimately supported the development of more sophisticated research tools, including deuterated analogs designed to probe metabolic pathways with enhanced precision.

The pharmacological classification of the parent compound chlorprothixene places it within the typical antipsychotic category, specifically as a thioxanthene derivative. The compound demonstrates broad receptor antagonism, including significant activity at dopamine D1, D2, D3, D4, and D5 receptors, serotonin 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7 receptors, histamine H1 receptors, muscarinic acetylcholine receptors, and alpha-1 adrenergic receptors. This extensive receptor binding profile contributes to both the therapeutic effects and the complex pharmacological phenotype of thioxanthene compounds.

The deuterated version maintains this fundamental pharmacological classification while introducing unique research capabilities through its modified metabolic characteristics. The strategic deuterium substitution does not significantly alter the binding affinity or selectivity for target receptors, ensuring that research findings with the deuterated compound remain relevant to understanding the parent drug's behavior.

Significance of Deuteration in Pharmacokinetic Research

The incorporation of deuterium atoms into pharmaceutical compounds represents a sophisticated approach to modifying drug metabolism and pharmacokinetic properties without fundamentally altering pharmacodynamic activity. The deuterium kinetic isotope effect forms the scientific foundation for these modifications, arising from the significantly stronger carbon-deuterium bond compared to the carbon-hydrogen bond. This increased bond strength, approximately ten times greater than the corresponding carbon-hydrogen bond, creates substantial resistance to enzymatic cleavage processes.

The kinetic isotope effect manifests as a measurable reduction in the rate of metabolic reactions involving deuterium-containing bonds. These effects are quantified through the ratio of reaction rates for protiated versus deuterated molecules, expressed as kH/kD values. For cytochrome P450-mediated oxidative metabolism, which frequently involves carbon-hydrogen bond cleavage as a rate-determining step, deuterium substitution can produce significant alterations in metabolic clearance rates.

Research applications of this compound extend across multiple domains of pharmacokinetic investigation. The compound serves as an invaluable tool for metabolic pathway elucidation, enabling researchers to trace specific biotransformation routes and identify sites of metabolic vulnerability in the parent molecule. By comparing the metabolic fate of deuterated and non-deuterated versions, investigators can determine which metabolic pathways are most significantly affected by isotope substitution.

The deuterated compound also facilitates advanced pharmacokinetic modeling studies, where the altered metabolic profile provides insights into dose-exposure relationships and potential therapeutic optimization strategies. These investigations have demonstrated that successful deuteration can extend biological half-life, reduce systemic clearance, and potentially improve the therapeutic index of active compounds.

| Research Application | Methodology | Key Findings |

|---|---|---|

| Metabolic Pathway Analysis | Comparative metabolism studies | Identification of deuterium-sensitive metabolic routes |

| Pharmacokinetic Modeling | Exposure-response analysis | Quantification of isotope effects on drug disposition |

| Bioanalytical Method Development | Mass spectrometry differentiation | Enhanced analytical specificity for metabolite identification |

| Drug Interaction Studies | Competitive metabolism assessment | Evaluation of metabolic switching phenomena |

The strategic value of deuteration extends to its ability to influence metabolic switching, where the suppression of one metabolic pathway can redirect metabolism toward alternative routes. This phenomenon has important implications for drug development, as it can potentially reduce the formation of undesirable metabolites while maintaining or enhancing the production of beneficial metabolic products. In the context of this compound research, these metabolic modifications provide unique opportunities to understand the complete metabolic network associated with thioxanthene compounds and to identify potential targets for therapeutic optimization.

The compound's role in advancing analytical methodology cannot be understated, as deuterium labeling provides distinct mass spectrometric signatures that enable precise quantification and metabolite identification in complex biological matrices. This analytical advantage has proven essential for conducting sophisticated pharmacokinetic studies that require high precision and accuracy in measuring drug and metabolite concentrations across multiple biological compartments.

Properties

IUPAC Name |

(3E)-3-(2-chlorothioxanthen-9-ylidene)-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNS.ClH/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18;/h3-4,6-10,12H,5,11H2,1-2H3;1H/b14-7+;/i1D3,2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKRLOSRDGPEJR-YOJILZGUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC/C=C/1\C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)C([2H])([2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747354 |

Source

|

| Record name | (3E)-3-(2-Chloro-9H-thioxanthen-9-ylidene)-N,N-bis[(~2~H_3_)methyl]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246832-91-6 |

Source

|

| Record name | (3E)-3-(2-Chloro-9H-thioxanthen-9-ylidene)-N,N-bis[(~2~H_3_)methyl]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1246832-91-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of the Thioxanthene Core

The tricyclic thioxanthene backbone is constructed through a Friedel-Crafts alkylation or cyclization reaction. A representative approach involves condensing 2-chlorothiophenol with a substituted chlorobenzene derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, in the synthesis of 6H-8-chloroquinobenzothiazine, refluxing 2-amino-4-chlorothiophenol with a chlorinated quinoline precursor in dry DMF yields the tricyclic structure with 79% efficiency. Adapting this to Chlorprothixene-d6 would require deuterated starting materials or post-synthesis deuteration.

Deuterium Incorporation

Deuteration is achieved through one of two methods:

-

Post-Synthesis Exchange : Treating the non-deuterated compound with D₂O or DCl under controlled pH and temperature. This method, however, risks incomplete labeling or structural degradation.

-

Deuterated Precursors : Using reagents like CD₃I or C₆D₅MgBr during alkylation or Grignard reactions. For example, in the synthesis of 6-methyl-8-chloroquinobenzothiazine, methyl iodide (CH₃I) is replaced with deuterated methyl iodide (CD₃I) to introduce -CD₃ groups.

A hybrid approach may involve partial deuteration during core synthesis and additional exchange steps. For instance, reaction with NaBD₄ in deuterated solvents (e.g., DMSO-d6) could reduce ketone intermediates to deuterated alcohols.

Isolation of (E/Z) Isomers

The E/Z isomers of Chlorprothixene-d6 are separated using high-performance liquid chromatography (HPLC) with a chiral or biphenyl column. Optimized conditions from similar studies include:

This method resolves isomers based on subtle differences in hydrophobicity and stereoelectronic effects, with the Z-isomer typically eluting earlier due to reduced planarity.

Hydrochloride Salt Formation

The free base of Chlorprothixene-d6 is converted to its hydrochloride salt by treatment with HCl gas in anhydrous ethanol or ethyl acetate. The reaction is monitored via pH titration to ensure complete protonation. The product is crystallized under cold conditions (-20°C) and washed with deuterated ether to remove residual acid.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra of Chlorprothixene-d6 show attenuated signals for deuterated positions. For example, the -CD₃ group appears as a singlet at δ 1.2–1.5 ppm in the parent compound but is absent in the deuterated analog. Aromatic protons adjacent to deuterium atoms exhibit upfield shifts due to isotopic effects.

High-Resolution Mass Spectrometry (HRMS)

HRMS confirms the molecular ion ([M+H]⁺) at m/z 358.36, consistent with the theoretical mass of C₁₈H₁₃D₆Cl₂NS. Fragmentation patterns match those of non-deuterated Chlorprothixene, with diagnostic losses of HCl (Δ m/z 36) and SC₆H₄Cl (Δ m/z 145).

Purity Assessment

Purity (>95%) is verified via HPLC using a C18 column (Waters Acquity HSS) and a mobile phase of 0.1% formic acid in acetonitrile/water. The method detects impurities at levels <0.1%, ensuring compliance with pharmaceutical standards.

Challenges and Optimization

-

Isomer Stability : The Z-isomer may undergo photoisomerization to the E-form under UV light, necessitating storage in amber vials.

-

Deuteration Efficiency : Incomplete labeling is mitigated by using excess deuterated reagents (e.g., 3 eq CD₃I) and prolonged reaction times.

-

Matrix Effects : Phospholipid removal during purification (e.g., Phree plates) minimizes ion suppression in LC-MS/MS analysis .

Chemical Reactions Analysis

Types of Reactions

(E/Z)-Chlorprothixene-d6 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to yield deuterated analogs of reduced Chlorprothixene.

Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, leading to the formation of various derivatives

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Hydrogen gas, sodium borohydride.

Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions include deuterated analogs of Chlorprothixene sulfoxides, sulfones, and various substituted derivatives .

Scientific Research Applications

Pharmacological Research

Chlorprothixene, including its deuterated form (E/Z)-Chlorprothixene-d6, is primarily used in the study of antipsychotic medications. Its pharmacodynamics involve blocking dopamine D1 and D2 receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders. The deuterated version allows for more precise tracking of metabolic pathways and interactions within biological systems.

Key Findings:

- Mechanism of Action : Chlorprothixene acts by inhibiting dopaminergic pathways, which can be studied using (E/Z)-Chlorprothixene-d6 to understand its pharmacokinetics better .

- Comparative Studies : Research indicates that low-dose chlorprothixene may carry risks for cardiometabolic events compared to other antipsychotics like quetiapine, making it vital to explore these differences through isotope studies .

Toxicology Studies

The use of (E/Z)-Chlorprothixene-d6 Hydrochloride in toxicology allows researchers to trace the effects of chlorprothixene on metabolic processes and potential side effects. This is particularly important given the concerns regarding its association with diabetes and cardiovascular risks.

Case Study Insights:

- A nationwide cohort study indicated that low-dose chlorprothixene usage correlates with increased risks of diabetes and major adverse cardiovascular events (MACE). These findings underscore the importance of understanding the compound's safety profile through detailed toxicological assessments .

Metabolic Pathway Analysis

The incorporation of deuterium in this compound enhances the sensitivity of analytical methods such as mass spectrometry. This allows for detailed studies on how chlorprothixene is metabolized in the body.

Applications:

- Isotope Labeling : The stable isotope labeling helps differentiate between endogenous compounds and administered drugs, facilitating clearer insights into drug metabolism and excretion profiles.

- Pharmacokinetics : By analyzing the metabolic pathways of (E/Z)-Chlorprothixene-d6, researchers can better understand its half-life, bioavailability, and interaction with other medications.

Clinical Implications

Research into this compound also extends to clinical implications regarding treatment regimens for patients with mental health disorders. Understanding the pharmacological effects and potential risks associated with chlorprothixene can lead to improved therapeutic strategies.

Clinical Observations:

- A study showed that chlorprothixene use could lead to significant adverse effects when compared to other antipsychotics, emphasizing the need for careful patient monitoring when prescribing this medication .

Table 1: Pharmacodynamic Profile Comparison

| Receptor Type | Chlorprothixene | Quetiapine | Olanzapine | Clozapine |

|---|---|---|---|---|

| D2 | 5.6 | 770 | 20 | 210 |

| 5-HT1A | 138 | 300 | 610 | 160 |

| 5-HT2C | 4.5 | 3500 | 4.1 | 4.8 |

| α2 | 186 | 80 | 280 | 158 |

| H1 | 3.8 | 19 | 0.1 | 3.1 |

| M3 | 22 | 1320 | 126 | 109 |

Table 2: Risk Assessment of Low-Dose Chlorprothixene Use

| Outcome | Hazard Ratio (HR) | Confidence Interval (CI) |

|---|---|---|

| Diabetes | 1.16 | (1.08–1.25) |

| Major Adverse Cardiovascular Events (MACE) | 1.12 | (1.04–1.21) |

| Stroke | 1.21 | (1.06–1.37) |

Mechanism of Action

(E/Z)-Chlorprothixene-d6 Hydrochloride exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action leads to a decrease in the release of hypothalamic and hypophyseal hormones and affects basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis . The compound also exhibits strong blocking effects on 5-HT2, D3, histamine H1, muscarinic, and alpha1 adrenergic receptors .

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

Table 1: Key Attributes of (E/Z)-Chlorprothixene-d6 Hydrochloride and Analogues

Key Differentiators

Deuterium Labeling: this compound incorporates six deuterium atoms, enhancing metabolic stability for mass spectrometry-based assays without altering receptor affinity . Non-deuterated Chlorprothixene is used therapeutically for schizophrenia and agitation . In contrast, (±)-Levomepromazine-d6 targets D3 and H1 receptors but lacks the broad dopamine receptor antagonism of Chlorprothixene .

Receptor Selectivity: Chlorprothixene-d6 exhibits balanced antagonism across dopamine (D1–D5) and histamine H1 receptors, unlike A-437203, which is >2,700-fold selective for D3 over D1/D2 receptors .

Non-deuterated Chlorprothixene is typically administered as a racemic mixture .

Biological Activity

(E/Z)-Chlorprothixene-d6 Hydrochloride is a deuterated form of chlorprothixene, a typical antipsychotic belonging to the thioxanthene class. This compound is primarily used in the management of various mental health disorders due to its dopaminergic and serotonergic activity. The biological activity of chlorprothixene, including its mechanism of action, pharmacodynamics, and associated risks, has been the focus of numerous studies.

Chlorprothixene exerts its pharmacological effects primarily through the blockade of several neurotransmitter receptors in the brain:

- Dopamine Receptors : It acts as an antagonist at postsynaptic mesolimbic D1 and D2 receptors, which are implicated in the modulation of mood and behavior.

- Serotonin Receptors : The compound also antagonizes 5-HT2 receptors, contributing to its antipsychotic effects.

- Histamine and Muscarinic Receptors : Chlorprothixene blocks H1 histamine receptors and muscarinic acetylcholine receptors, which may lead to sedation and other side effects .

Pharmacological Profile

The pharmacological profile of chlorprothixene is similar to that of other atypical antipsychotics like olanzapine and clozapine. However, it has a lower potency compared to chlorpromazine . The following table summarizes key pharmacokinetic properties:

| Property | Value |

|---|---|

| Molecular Formula | C18H19Cl2NS |

| Half-life | 8 to 12 hours |

| Absorption | Incomplete bioavailability |

| Metabolism | Hepatic |

| Protein Binding | Not specified |

Biological Activity and Clinical Studies

Recent studies have investigated the biological activity of chlorprothixene, particularly its association with cardiometabolic risks. A significant study analyzed the relationship between chlorprothixene use and the incidence of diabetes and major adverse cardiovascular events (MACE) among users in Denmark from 2000 to 2017. Key findings include:

- Increased Risk of Diabetes : Low-dose chlorprothixene was associated with a higher risk of developing diabetes (HR: 1.16; 95% CI: 1.08–1.25) compared to low-dose quetiapine .

- Cardiovascular Risks : The study also reported an increased risk for MACE (HR: 1.12; 95% CI: 1.04–1.21) and stroke (HR: 1.21; 95% CI: 1.06–1.37) among chlorprothixene users .

Case Studies

A case-control analysis nested within a larger cohort study provided further insights into the cumulative dose-response relationship for chlorprothixene:

- Cumulative Dose Effects :

These findings highlight the importance of monitoring metabolic health in patients prescribed chlorprothixene.

Q & A

Q. What computational methods predict the isomer-specific pharmacodynamic profiles of this compound?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates electronic properties (e.g., dipole moments, HOMO-LUMO gaps). Molecular docking (AutoDock Vina) simulates binding to D2 and H1 receptors, with binding energy differences >1 kcal/mol indicating isomer selectivity .

Q. How do metabolic pathways of this compound differ from its non-deuterated analog?

- Methodology : In vitro metabolism in human hepatocytes: Metabolites are identified using UPLC-QTOF-MS. Deuterium isotope effects (kH/kD > 2.0) are observed in CYP3A4-mediated N-dealkylation, confirmed by kinetic isotope effect (KIE) studies .

Q. What strategies resolve contradictory data on D5 receptor antagonism across studies?

- Methodology : Cross-validation using β-arrestin recruitment assays (e.g., PathHunter) vs. traditional cAMP accumulation. Discrepancies may arise from assay sensitivity; EC50 values from arrestin assays are typically 10-fold lower than cAMP-based methods .

Q. How can researchers optimize in vivo dosing regimens for this compound in neuropsychiatric models?

Q. What advanced imaging techniques quantify target engagement of this compound in vivo?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.